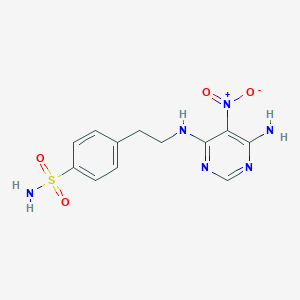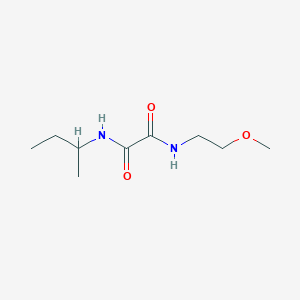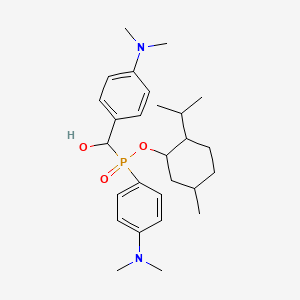
1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The cyclohexylamino group is introduced via nucleophilic substitution reactions.
- Common reagents include cyclohexylamine and suitable protecting groups to ensure selective substitution.
Attachment of the p-Tolyl Group:
- The p-tolyl group is typically introduced through Friedel-Crafts acylation or alkylation reactions.
- Catalysts such as aluminum chloride (AlCl3) are used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the naphthyridine core, followed by the introduction of the cyclohexylamino and p-tolyl groups. Key steps include:
-
Formation of the Naphthyridine Core:
- Starting from 2-amino-3-cyanopyridine, the naphthyridine core is synthesized through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate ring closure.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
1-(2-(Cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules.
Comparación Con Compuestos Similares
1-(2-(Cyclohexylamino)-2-oxoethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the p-tolyl group, resulting in different chemical properties.
7-Methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the cyclohexylamino group, affecting its biological activity.
Uniqueness: 1-(2-(Cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-16-8-11-19(12-9-16)28-25(32)21-14-29(15-22(30)27-18-6-4-3-5-7-18)24-20(23(21)31)13-10-17(2)26-24/h8-14,18H,3-7,15H2,1-2H3,(H,27,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSFFJRIKUKHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2982391.png)

![7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2982395.png)


![4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2982398.png)



![(2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile](/img/structure/B2982407.png)


![4-(4-Chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2982411.png)
